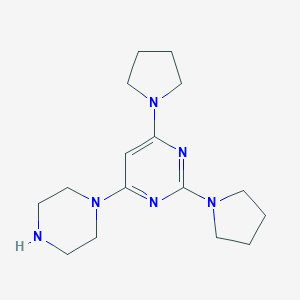













|
REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.Cl[C:7]1[N:12]=[C:11](Cl)[CH:10]=[C:9](Cl)[N:8]=1.Cl[C:16]1[N:21]=[CH:20]N=[CH:18][CH:17]=1.[NH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>C1COCC1.N1C=CC=CC=1.C(OCC)(=O)C>[N:1]1([C:7]2[N:12]=[C:11]([N:22]3[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]3)[CH:10]=[C:9]([N:21]3[CH2:16][CH2:17][CH2:18][CH2:20]3)[N:8]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCC1
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=N1)Cl)Cl
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=NC=N1
|
|
Name
|
product
|
|
Quantity
|
51 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|


|
Type
|
CUSTOM
|
|
Details
|
stirred mechanically under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
is then warmed to 20°-25° over 4 h
|
|
Duration
|
4 h
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 20°-25° overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between methylene chloride and aqueous sodium bicarbonate
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic phase is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue chromatographed on silica gel (10% ethyl acetate/hexane)
|
|
Type
|
CUSTOM
|
|
Details
|
to yield 51 g of crystalline
|
|
Type
|
ADDITION
|
|
Details
|
Immediately after the initial addition of reagents, two spots
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction is concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is partitioned between methylene chloride and sodium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is chromatographed on silica gel eluting with methylene chloride to 10% methanol/1% ammonia/methylene chloride
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)C1=NC(=CC(=N1)N1CCNCC1)N1CCCC1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |